Cypermethrin

Catalog No.
S518102
CAS No.
67375-30-8
M.F
C22H19Cl2NO3
M. Wt
416.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cypermethrin

CAS Number

67375-30-8

Product Name

Cypermethrin

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1

InChI Key

KAATUXNTWXVJKI-WSTZPKSXSA-N

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Solubility

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C).
Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol.
In water, 0.01 mg/l @ 25 °C.

Synonyms

alpha-cypermethrin, alphacypermethrin, alphamethrin, beta-cipermetrina, Cymbush, cypermethrin, cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer, cypermethrin, (1R-(1alpha(R*),3beta))-isomer, cypermethrin, (1R-(1alpha(S*),3beta))-isomer, Fastac 50EC, Fendona, NRDC 149, supercypermethrin, supermethrin, WL 85871, WL-85871

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Description

The exact mass of the compound Cypermethrin is 415.0742 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °c). in maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °c).soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol.in water, 0.01 mg/l @ 25 °c.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of cyclopropanecarboxylate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticidal Properties and Mode of Action

  • Understanding how Cypermethrin kills insects is crucial for developing effective pest control strategies. Research investigates the specific mode of action of Cypermethrin on insects' nervous systems. Studies show Cypermethrin disrupts nerve impulses by targeting sodium channels in insect nerve cells . This disrupts normal nerve function, leading to paralysis and death of the insect.

Environmental Impact Studies

  • The potential environmental impact of Cypermethrin is a major concern. Scientific research investigates the persistence, degradation, and effects of Cypermethrin on soil, water, and non-target organisms. Studies have shown Cypermethrin can be toxic to aquatic invertebrates and may affect soil microbial communities .

Development of Alternative Formulations

  • Research is ongoing to develop new formulations of Cypermethrin that are more targeted and have less environmental impact. For example, studies explore the use of nanoparticles coated with Cypermethrin for increased efficacy against specific pests while potentially reducing environmental exposure .

Toxicity Studies

  • The potential human and animal health effects of Cypermethrin exposure are a critical research area. Studies investigate the toxicity of Cypermethrin on various organisms, including cytotoxic and genotoxic effects on cells . This research is crucial for establishing safe handling practices and exposure limits for Cypermethrin.

Cypermethrin is a synthetic pyrethroid insecticide widely used in agricultural and household pest control. It belongs to the class of type II pyrethroids, characterized by the presence of an alpha-cyano group, which enhances its insecticidal potency. Cypermethrin acts primarily as a neurotoxin, affecting the nervous systems of insects by modifying the function of voltage-gated sodium channels, leading to prolonged depolarization and hyper-excitability. This compound is known for its fast-acting properties and effectiveness against a broad range of pests, including mosquitoes, flies, and agricultural pests .

As mentioned earlier, cypermethrin acts as a neurotoxin in insects. It binds to sodium channels in insect nerve cells, disrupting the normal flow of sodium ions across the cell membrane. This disrupts nerve impulses, leading to paralysis and ultimately death of the insect [].

  • Toxicity: Cypermethrin is moderately toxic to humans and can cause skin irritation, eye irritation, and respiratory problems upon exposure []. It is particularly harmful if swallowed [].
  • Environmental impact: Cypermethrin is highly toxic to fish, bees, and other aquatic organisms. Improper use can harm beneficial insects and pollute water bodies.
That can influence its efficacy and environmental impact. It is susceptible to hydrolysis in the presence of water and sunlight, leading to the formation of several metabolites. The primary pathway involves enzymatic hydrolysis, which converts cypermethrin into carboxylic acid derivatives that are less toxic and more easily eliminated from biological systems . Additionally, combustion or pyrolysis can produce hazardous compounds such as formaldehyde and hydrogen cyanide .

The biological activity of cypermethrin is primarily linked to its interaction with neuronal sodium channels. By delaying the closure of these channels, cypermethrin causes excessive neuronal firing, resulting in symptoms such as tremors, seizures, and in severe cases, death in insects . In mammals, exposure can lead to neurotoxic effects including bradycardia, gastrointestinal disturbances, and respiratory issues. Chronic exposure has been associated with hepatotoxicity and nephrotoxicity in animal studies .

Cypermethrin is synthesized through a multi-step chemical process involving the reaction of specific precursors. The synthesis typically begins with the formation of a phenoxybenzyl alcohol derivative, followed by the introduction of an alpha-cyano group through a reaction with an appropriate cyanide source. The final product is obtained through esterification with chrysanthemic acid or its derivatives . This method allows for the fine-tuning of properties such as stability and toxicity.

Cypermethrin is utilized in various applications:

  • Agriculture: It is extensively used to control pests in crops such as cotton, vegetables, and fruit trees.
  • Household Pest Control: Cypermethrin is found in many consumer products aimed at controlling household pests like ants, cockroaches, and mosquitoes.
  • Public Health: It plays a role in vector control programs targeting disease-carrying insects like mosquitoes.

Despite its effectiveness, cypermethrin poses risks to non-target organisms, particularly aquatic life and beneficial insects .

Studies on cypermethrin interactions have revealed its complex effects on various ion channels beyond sodium channels. It also modulates calcium and potassium channels, influencing neurotransmitter release and neuronal excitability. Research indicates that cypermethrin can alter levels of gamma-aminobutyric acid (GABA) and dopamine in the brain, contributing to its neurotoxic effects . Furthermore, cypermethrin's potential to induce oxidative stress has been documented, highlighting its impact on cellular integrity and function.

Cypermethrin shares similarities with other synthetic pyrethroids but exhibits unique characteristics that distinguish it from them. Below is a comparison with notable compounds:

CompoundTypeKey FeaturesUnique Aspects
DeltamethrinType IISimilar mode of action; highly effectiveMore potent against certain resistant insects
PermethrinType ILess toxic to mammals; used in public healthLacks alpha-cyano group; different toxic profile
FenvalerateType IIEffective against a wide range of pestsLower toxicity compared to cypermethrin
Lambda-cyhalothrinType IIBroad-spectrum activity; fast-actingHigher stability under environmental conditions

Cypermethrin's unique alpha-cyano group contributes significantly to its enhanced toxicity compared to type I pyrethroids like permethrin. Its ability to cross the blood-brain barrier further amplifies its neurotoxic effects in both target pests and non-target organisms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline]

Color/Form

Viscous yellowish brown semisolid mass.
Colorless crystals

XLogP3

6

Hydrogen Bond Acceptor Count

4

Exact Mass

415.0741989 g/mol

Monoisotopic Mass

415.0741989 g/mol

Boiling Point

200 °C @ 0.07 mm Hg

Heavy Atom Count

28

Vapor Density

1.25

Density

1.28 g/ml @ 20 °C

LogP

6.6 (LogP)
log Kow= 6.94

Odor

Odorless

Decomposition

When heated to decomp it emits toxic fumes of /cyanide, nitrogen oxides, chloride/.
220 °C

Appearance

Solid powder

Melting Point

78-81 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1TR49121NP

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Pyrethrins with piperonyl butoxide are used for topical treatment of pediculosis(lice infestations). Combinations of pyrethrins with piperonyl butoxide are not effective for treatment of scabies (mite infestations). Although there are no well-controlled comparative studies, many clinicians consider 1% lindane to be pediculicide of choice. However, some clinicians recommend use of pyrethrins with piperonyl butoxide, esp in infants, young children, & pregnant or lactating women ... . If used correctly, 1-3 treatments ... are usually 100% effective ... Oil based (eg, petroleum distillate) combinations ... produce the quickest results. ... For treatment of pediculosis, enough gel, shampoo, or solution ... should be applied to cover affected hairy & adjacent areas ... After 10 min, hair is ... washed thoroughly ... treatment should be repeated after 7-10 days to kill any newly hatched lice. /Pyrethrins/

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/
Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/
The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/
Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/
For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page.

Vapor Pressure

0.00000017 [mmHg]
1.73X10-5 mm Hg @ 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

67375-30-8
65731-84-2
72204-44-5

Absorption Distribution and Excretion

1. Dose excretion studies with cypermethrin (as a 1:1 cis/trans mixture) and alphacypermethrin (one of the two disasteroisomer pairs which constitute cis-cypermethrin) were out with, in each case, two volunteers per dose level. The studies included (a) single oral alphacypermethrin doses of 0.25 mg, 0.50 mg and 0.75 mg followed by repeated alphacypermethrin doses at the same levels, daily for five days, (b) repeated oral cypermethrin doses of 0.25 mg, 0.75 mg and 1.5 mg daily for five days, and (c) a single dermal application of 25 mg cypermethrin to the forearm. Urine was monitored for the free and conjugated 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid before and after dosing. 2. Metabolism and rate of excretion of a single oral dose of alphacypermethrin was similar to that of cis cypermethrin, on average, 43% of the dose was excreted as the cyclopropanecarboxylic acid in the first 24 hr urine. There was no increase in urinary metabolite excretion when alphacypermethrin was administered as a repeated oral dose. Subjects excreted, on average, 49% of the dose as the cyclopropanecarboxylic acid in the subsequent 24 hr periods after dosing. 3. There was no increase in the urinary cyclopropanecarboxylic acid excretion when cypermethrin was administered as a repeated oral dose. Subjects excreted, on average, 72% of the trans isomer dose and 45% of the cis isomer dose respectively in the subsequent 24 hr periods after dosing. 4. Approximately 0.1% of the applied dermal dose of 25 mg cypermethrin was excreted within 72 hr as the urinary cyclopropanecarboxylic acid. No conclusions can be drawn from such urinary excretion data as to the concentration of cypermethrin and its metabolites in the skin or other organs, or the possibility of other routes of metabolism or excretion.
/PYRETHROIDS/ READILY PENETRATE INSECT CUTICLE AS SHOWN BY TOPICAL LD50 TO PERIPLANETA (COCKROACH) ... /PYRETHROIDS/
WHEN RADIOACTIVE PYRETHROID IS ADMIN ORALLY TO MAMMALS, IT IS ABSORBED FROM INTESTINAL TRACT OF THE ANIMALS & DISTRIBUTED IN EVERY TISSUE EXAMINED. EXCRETION OF RADIOACTIVITY IN RATS ADMIN TRANS-ISOMER: DOSAGE: 500 MG/KG; INTERVAL 20 DAYS; URINE 36%; FECES 64%; TOTAL 100%. /PYRETHROIDS/
Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/
Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible. Most pyrethroid metabolites are promptly excreted, at least in part, by the kidney. /Pyrethroids/

Metabolism Metabolites

The metabolic pathways for the breakdown of the pyrethroids vary little between mammalian species but vary somewhat with structure. ... Essentially, pyrethrum and allethrin are broken down mainly by oxidation of the isobutenyl side chain of the acid moiety and of the unsaturated side chain of the alcohol moiety with ester hydrolysis playing and important part, whereas for the other pyrethroids ester hydrolysis predominates. /Pyrethrum and pyrethroids/
The relative resistance of mammals to the pyrethroids is almost wholly attributable to their ability to hydrolyze the pyrethroids rapidly to their inactive acid & alcohol components, since direct injection into the mammalian CNS leads to a susceptibility similar to that seen in insects. Some additional resistance of homeothermic organisms can also be attributed to the negative temperature coefficient of action of the pyrethroids, which are thus less toxic at mammalian body temperatures, but the major effect is metabolic. Metabolic disposal of the pyrethroids is very rapid, which means that toxicity is high by the iv route, moderate by slower oral absorption, & often unmeasureably low by dermal absorption. /Pyrethroids/
FASTEST BREAKDOWN IS SEEN WITH PRIMARY ALCOHOL ESTERS OF TRANS-SUBSTITUTED ACIDS SINCE THEY UNDERGO RAPID HYDROLYTIC & OXIDATIVE ATTACK. FOR ALL SECONDARY ALCOHOL ESTERS & FOR PRIMARY ALCOHOL CIS-SUBSTITUTED CYCLOPROPANECARBOXYLATES, OXIDATIVE ATTACK IS PREDOMINANT. /PYRETHROIDS/
Pyrethrins are reportedly inactivated in the GI tract following ingestion. In animals, pyrethrins are rapidly metabolized to water soluble, inactive compounds. /Pyrethrins/
Synthetic pyrethroids are generally metabolized in mammals through ester hydrolysis, oxidation, and conjugation, and there is no tendency to accumulate in tissues. In the environment, synthetic pyrethroids are fairly rapidly degraded in soil and in plants. Ester hydrolysis and oxidation at various sites on the molecule are the major degradation processes. /Synthetic pyrethroids/

Associated Chemicals

3-Phenoxy benzoic acid; 3739-38-6

Wikipedia

Cypermethrin
Doxapram

Biological Half Life

5.01 Days

Use Classification

Agrochemicals -> Pesticides
Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes

Methods of Manufacturing

Produced from 3-phenoxybenzaldehyde cyanohydrin + (1RS)-cis-3-(2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylic acid by esterification.

General Manufacturing Information

Non-phytotoxic when used as directed.
/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/
Not currently registered /in the USA/.

Analytic Laboratory Methods

Analysis of residues: by gas liquid chromatography with electron capture detector.
AOAC Method 982.02. Pyrethrins in pesticide formulations are analyzed using gas chromatography quipped with FID. Average recovery is 98% with a precision of 0.0044 -0.011. /Pyrethrins/
... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/
Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/
Low level pyrethrin formulations are extracted with tetrahydrofuran and determined via capillary gas chromatography with electron capture detection. ... Analysis of 5 formulations gave an average standard deviation of 3.3%. /Pyrethrins/

Clinical Laboratory Methods

... Body fluids and tissues determined by capillary gas chromatography with electron capture detector.

Storage Conditions

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/

Interactions

/Pyrethroid/ detoxification ... important in flies, may be delayed by the addition of synergists ... organophosphates or carbamates ... to guarantee a lethal effect. ... /Pyrethroid/
Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metab in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/
At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/

Stability Shelf Life

Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light.
Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

Modify: 2023-08-15
1: Ghorzi H, Merzouk H, Hocine L, Merzouk SA. Long term biochemical changes in offspring of rats fed diet containing alpha-cypermethrin. Pestic Biochem Physiol. 2017 Oct;142:133-140. doi: 10.1016/j.pestbp.2017.05.010. Epub 2017 May 31. PubMed PMID: 29107236.
2: Rodríguez-Hidalgo R, Pérez-Otáñez X, Garcés-Carrera S, Vanwambeke SO, Madder M, Benítez-Ortiz W. The current status of resistance to alpha-cypermethrin, ivermectin, and amitraz of the cattle tick (Rhipicephalus microplus) in Ecuador. PLoS One. 2017 Apr 7;12(4):e0174652. doi: 10.1371/journal.pone.0174652. eCollection 2017. PubMed PMID: 28388639; PubMed Central PMCID: PMC5384665.
3: Hocine L, Merzouk H, Merzouk SA, Ghorzi H, Youbi M, Narce M. The effects of alpha-cypermethrin exposure on biochemical and redox parameters in pregnant rats and their newborns. Pestic Biochem Physiol. 2016 Nov;134:49-54. doi: 10.1016/j.pestbp.2016.04.007. Epub 2016 Apr 19. PubMed PMID: 27914539.

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